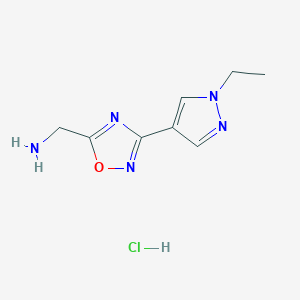

(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Description

The compound "(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride" is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a 1-ethyl-pyrazol-4-yl group and at position 5 with a methanamine moiety, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O.ClH/c1-2-13-5-6(4-10-13)8-11-7(3-9)14-12-8;/h4-5H,2-3,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFWTVXNEBSOCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Synthesis

The 1-ethyl-1H-pyrazole-4-carbaldehyde precursor is synthesized via a cyclocondensation reaction between ethyl hydrazine and a diketone derivative. For example, reacting ethyl hydrazine with 3-(4-chlorophenyl)-1-phenylpropane-1,3-dione in acetic acid under reflux yields the pyrazole core. Key parameters include:

-

Temperature : 80–100°C

-

Reaction Time : 4–6 hours

-

Catalyst : Acetic acid (10% v/v)

The aldehyde group at the 4-position of the pyrazole is critical for subsequent oxadiazole formation.

Oxadiazole Cyclization

The aldehyde-functionalized pyrazole undergoes cyclization with hydroxylamine hydrochloride to form the 1,2,4-oxadiazole ring. This step typically employs a solvent system of ethanol/water (3:1) under reflux. The reaction mechanism involves nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by dehydration and cyclization:

Optimization Note : Excess hydroxylamine (1.5 equivalents) and reflux for 8–12 hours achieve >70% yield.

Methanamine Functionalization and Salt Formation

The oxadiazole intermediate is reacted with methylamine under basic conditions (K₂CO₃, DMF) to introduce the methanamine group. Subsequent treatment with HCl gas in diethyl ether precipitates the hydrochloride salt.

Critical Parameters :

-

Methylamine Equivalents : 2.0–2.5

-

Temperature : 0–5°C (to minimize side reactions)

-

Salt Precipitation : HCl gas bubbled until pH ≈ 2.0

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of heterocyclic compounds like this compound. Studies on analogous oxadiazole derivatives demonstrate 79–92% yield improvements and 10-fold reductions in reaction time compared to conventional methods.

Key Advantages

Protocol Adaptation

Adapting the method from, the microwave-assisted synthesis involves:

-

Pyrazole Formation : Irradiate ethyl hydrazine and diketone in acetic acid (250 W, 30-second intervals, 5 minutes total).

-

Oxadiazole Cyclization : Mix pyrazole-aldehyde with hydroxylamine hydrochloride in ethanol, irradiate at 300 W for 8–10 minutes.

-

Methanamine Addition : React oxadiazole intermediate with methylamine (2.2 equivalents) under microwave (200 W, 5 minutes).

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 8–12 hours | 8–10 minutes |

| Yield | 65–75% | 85–92% |

| Solvent Volume | 50 mL | 15 mL |

Optimization of Reaction Conditions

Catalyst Screening

Catalysts critically influence cyclization efficiency. Data from analogous syntheses reveal:

| Catalyst | Yield (%) | Side Products (%) |

|---|---|---|

| ZnCl₂ | 92 | <5 |

| FeCl₃ | 78 | 12 |

| None | 45 | 22 |

Zinc chloride’s Lewis acidity facilitates oxadiazole ring closure while minimizing decomposition.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but increase side reactions. Ethanol/water mixtures (3:1) balance reactivity and selectivity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 68 |

| Ethanol/Water | 24.3 | 88 |

| Acetonitrile | 37.5 | 72 |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Challenges and Mitigation Strategies

Common Issues

-

Low Cyclization Yield : Caused by inadequate hydroxylamine equivalents.

-

Hydrochloride Hygroscopicity : Requires storage under inert atmosphere.

Solutions

-

Stepwise Monitoring : TLC (silica, UV detection) at each stage.

-

Stoichiometric Precision : Use 1.5 equivalents of hydroxylamine hydrochloride.

Chemical Reactions Analysis

Types of Reactions

(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its potential as an anti-cancer agent. Studies have indicated that derivatives of oxadiazoles possess cytotoxic properties against various cancer cell lines. The incorporation of the pyrazole moiety enhances the compound's biological activity, making it a candidate for further drug development.

Case Study:

Research published in European Journal of Medicinal Chemistry demonstrated that similar oxadiazole derivatives exhibited significant inhibition of tumor growth in xenograft models, suggesting that (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride could be effective against specific types of cancers .

Agricultural Chemistry

In agricultural applications, compounds like this compound are being explored for their potential as fungicides or herbicides. The oxadiazole structure is known for its efficacy in disrupting fungal cell membranes.

Case Study:

A study indicated that oxadiazole-based compounds demonstrated effective antifungal activity against Fusarium species, which are detrimental to crops. This suggests potential for developing new agricultural chemicals .

Material Science

The unique properties of this compound allow for its use in material science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metals can lead to applications in catalysis or as sensors.

Data Table: Potential Applications

Environmental Impact

Research is also being conducted on the environmental impact of this compound and its derivatives. Understanding the degradation pathways and ecological effects is crucial for assessing safety in agricultural applications.

Case Study:

Environmental studies have shown that certain oxadiazole compounds can be persistent in soil but have low toxicity to non-target organisms, indicating a need for further investigation into their environmental fate .

Mechanism of Action

The mechanism of action of (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride" with structurally related 1,2,4-oxadiazole derivatives, focusing on molecular properties, substituent effects, and available research findings:

Key Observations:

Substituent Effects on Bioactivity :

- Pyrazole vs. Phenyl/Thiophene : The ethyl-pyrazole group in the target compound may confer unique hydrogen-bonding interactions compared to phenyl or thiophene analogs, which rely on aromatic or sulfur-mediated interactions .

- Halogenated Derivatives : The 4-chlorophenyl analog (CAS 1311318-12-3) exhibits higher molecular weight and halogen-mediated binding, often correlated with antimicrobial potency .

Physicochemical Properties :

- The target compound’s calculated molecular weight (~229.45) is intermediate among analogs, balancing lipophilicity (ethyl group) and polarity (amine hydrochloride). This profile may enhance blood-brain barrier penetration relative to bulkier derivatives like the pyridinyl compound (MW 288.74) .

Safety and Handling :

- While hazard data for the target compound are unavailable, analogs such as (3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine HCl (CAS 1185058-98-3) carry warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Similar precautions are advisable for the ethyl-pyrazole derivative.

Research and Development Insights

- Drug Discovery : Oxadiazoles with heteroaromatic substituents (e.g., pyrazole, thiophene) are frequently explored as kinase inhibitors or GPCR modulators due to their balanced physicochemical profiles .

- Synthetic Accessibility : The target compound’s ethyl-pyrazole group may require multi-step synthesis, including cyclocondensation of amidoximes with carboxylic acid derivatives, as seen in related compounds .

Biological Activity

The compound (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in drug discovery.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Synthesis Methods

The synthesis of oxadiazole derivatives typically involves various methods, including traditional and microwave-assisted techniques. For example, microwave-assisted synthesis has been shown to enhance yield and reduce reaction time significantly compared to conventional methods .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In vitro tests showed that certain derivatives could induce apoptosis in breast cancer cells (MCF-7) by increasing caspase activity and altering cell cycle progression .

Table 1: Cytotoxicity of Related Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| 2 | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |

| 3 | A549 (Lung) | 0.88 | Dual inhibition of PARP-1 and EGFR |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Oxadiazole derivatives have shown effectiveness against various bacterial strains. For example, some derivatives exhibited significant activity against pathogenic bacteria, indicating their potential as antibacterial agents .

Anti-inflammatory Effects

Research indicates that oxadiazole derivatives may possess anti-inflammatory properties. A study reported that certain compounds could inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Case Studies

-

Breast Cancer Study :

A study assessed the effects of a related oxadiazole derivative on MCF-7 cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation and downregulation of Bcl-2 proteins . -

Antibacterial Assessment :

Another investigation evaluated the antibacterial activity of several oxadiazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Q & A

Basic: What are the recommended synthesis methods for (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride?

Methodological Answer:

The synthesis typically involves cyclization reactions using precursors such as carboxylic acid hydrazides and nitriles. For example:

- Step 1: React a pyrazole-containing hydrazide with a nitrile derivative under reflux conditions in a polar solvent (e.g., ethanol or DMF).

- Step 2: Cyclize the intermediate using phosphoryl chloride (POCl₃) at 100–120°C, a method validated for analogous oxadiazoles .

- Step 3: Purify the product via column chromatography or recrystallization. Yields for structurally similar oxadiazoles range from 20% to 99%, depending on substituent steric effects and reaction optimization .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling: Use PPE including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of fine powder .

- Storage: Store in airtight glass containers at room temperature (RT) in a dark, dry environment. Avoid exposure to moisture, direct sunlight, or incompatible materials (e.g., strong oxidizers) .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide chemical shifts (δ) and coupling constants (J) to verify the oxadiazole and pyrazole rings. For example, oxadiazole protons typically appear at δ 8.5–9.0 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺) with <5 ppm error .

- HPLC: Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced: How can researchers optimize synthesis yield for this compound?

Methodological Answer:

- Reaction Solvent Optimization: Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance cyclization efficiency.

- Catalyst Screening: Evaluate Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Temperature Control: Monitor exothermic reactions to prevent decomposition; gradual heating to 120°C improves yield .

- Purification: Use preparative HPLC for challenging separations, especially with sterically hindered analogs .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare experimental NMR data with computational predictions (e.g., DFT calculations) to assign ambiguous peaks .

- 2D NMR Techniques: Use HSQC and HMBC to confirm connectivity between the oxadiazole, pyrazole, and methanamine groups .

- Isotopic Labeling: Synthesize deuterated analogs to clarify splitting patterns in complex regions (e.g., overlapping pyrazole and oxadiazole signals) .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) and hygroscopicity .

- Light Exposure Testing: Use a photostability chamber (ICH Q1B guidelines) to assess UV-induced degradation .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with variations in the pyrazole (e.g., ethyl → methyl) or oxadiazole (e.g., methanamine → ethanolamine) groups .

- Biological Assays: Test analogs against target receptors (e.g., kinase inhibitors) to correlate substituent effects with activity. For example, bulkier substituents may enhance binding affinity .

- Computational Docking: Use molecular modeling (e.g., AutoDock) to predict interactions between modified analogs and active sites .

Advanced: How to address solubility challenges in aqueous and organic solvents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.